molecular formula C24H32N4O2 B2419939 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide CAS No. 941914-45-0

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide

Cat. No.: B2419939
CAS No.: 941914-45-0
M. Wt: 408.546
InChI Key: IXHCHKHBKOITJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • The synthesis generally starts with the preparation of the 3,4-dihydroisoquinoline backbone via Pictet-Spengler cyclization.

    • Following this, the integration of the dimethylaminophenyl group occurs through nucleophilic substitution reactions.

    • The final step involves the attachment of the isopropyloxalamide group using carbodiimide coupling agents under mild conditions, typically in an anhydrous solvent environment to prevent hydrolysis.

  • Industrial Production Methods:

    • Industrial production scales up these methods using optimized reaction conditions to ensure high yield and purity.

    • Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction rates and efficiency.

  • Chemical Reactions Analysis

    • Types of Reactions:

      • Oxidation: The isoquinoline unit can undergo oxidation with agents such as potassium permanganate, yielding various oxidized derivatives.

      • Reduction: Catalytic hydrogenation can reduce the double bonds present in the compound.

      • Substitution: The dimethylaminophenyl group can be a site for electrophilic aromatic substitution reactions.

    • Common Reagents and Conditions:

      • Oxidation Reagents: Potassium permanganate, chromium trioxide.

      • Reduction Reagents: Palladium on carbon (Pd/C) with hydrogen gas.

      • Substitution Reagents: Halogens (like bromine or chlorine) in the presence of a Lewis acid catalyst.

    • Major Products:

      • The oxidation of the isoquinoline moiety produces quinolin-2-one derivatives.

      • Reduction typically yields saturated aliphatic derivatives.

      • Substitution reactions often yield halogenated phenyl derivatives.

  • Scientific Research Applications

    • Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.

    • Biology: Serves as a precursor for synthesizing bioactive molecules that target specific receptors.

    • Medicine: Investigated for its potential therapeutic effects in neurological diseases due to its isoquinoline structure.

    • Industry: Applied in the development of advanced organic materials and polymers.

  • Mechanism of Action

    • The compound likely interacts with its molecular targets through the functional groups present in its structure.

    • In biological systems, it may bind to receptors or enzymes, altering their activity.

    • The isoquinoline and dimethylaminophenyl components are critical for its binding affinity and specificity.

  • Comparison with Similar Compounds

    • Compared to other isoquinoline derivatives, it stands out due to the unique combination of functional groups.

    • Similar compounds include:

      • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-isopropyloxalamide

      • N1-(2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide

    Each exhibits variations in reactivity and application potential, highlighting the unique attributes of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide.

    And there you have it: the detailed article you wanted. What do you think?

    Properties

    IUPAC Name

    N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H32N4O2/c1-17(2)26-24(30)23(29)25-15-22(19-9-11-21(12-10-19)27(3)4)28-14-13-18-7-5-6-8-20(18)16-28/h5-12,17,22H,13-16H2,1-4H3,(H,25,29)(H,26,30)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IXHCHKHBKOITJY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H32N4O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    408.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.